molecular formula C9H11BrN2 B8467729 2-bromo-5,6,7,8-tetrahydroquinolin-4-amine

2-bromo-5,6,7,8-tetrahydroquinolin-4-amine

Cat. No.: B8467729
M. Wt: 227.10 g/mol
InChI Key: CLNAWSBQGFCTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5,6,7,8-tetrahydroquinolin-4-amine is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,6,7,8-tetrahydroquinolin-4-amine typically involves the bromination of tetrahydroquinoline derivatives. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired bromo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5,6,7,8-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 5,6,7,8-tetrahydro-quinolin-4-yl-amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 5,6,7,8-tetrahydro-quinolin-4-yl-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-5,6,7,8-tetrahydroquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5,6,7,8-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6,7,8-tetrahydro-quinolin-4-yl-amine
  • 2-Fluoro-5,6,7,8-tetrahydro-quinolin-4-yl-amine
  • 2-Iodo-5,6,7,8-tetrahydro-quinolin-4-yl-amine

Uniqueness

2-bromo-5,6,7,8-tetrahydroquinolin-4-amine is unique due to the presence of the bromo group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydroquinolin-4-amine

InChI

InChI=1S/C9H11BrN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12)

InChI Key

CLNAWSBQGFCTHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-nitro-5,6,7,8-tetrahydro-quinoline 1-oxide (example 7a) (7.9 g, 28.9 mmol), powdered iron (13.3 g, 238 mmol) and acetic acid (160 ml) was heated to 100° C. for 1 hr. After cooling the mixture was filtered and evaporated and the residue was partitioned (AcOEt/NaHCO3-solution). The organic phase was dried (Na2SO4), concentrated and chromatographed (SiO2 with CH2Cl2/MeOH=98/2) to provide 2.4 g (37%) of the title compound as a brown solid material. MS: m/e=226 (M+).
Name
2-bromo-4-nitro-5,6,7,8-tetrahydro-quinoline 1-oxide
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
37%

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